

tert-Butyl hex-5-ynoate chemical structure and properties

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Compound of Interest

Compound Name: tert-Butyl hex-5-ynoate

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In-Depth Technical Guide: tert-Butyl Hex-5ynoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl hex-5-ynoate is a bifunctional organic molecule that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its structure incorporates a terminal alkyne and a tert-butyl ester, providing orthogonal reactivity that is highly advantageous in the construction of complex molecules. The terminal alkyne allows for participation in highly efficient and specific reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and palladium-catalyzed Sonogashira couplings. Simultaneously, the tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions. This combination of features makes tert-butyl hex-5-ynoate a particularly useful linker in the development of Proteolysis Targeting Chimeras (PROTACs), where it can covalently connect a target protein binder and an E3 ligase ligand. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of tert-butyl hex-5-ynoate.

Chemical Structure and Properties



tert-Butyl hex-5-ynoate is characterized by a six-carbon chain with a terminal alkyne at one end and a carboxylic acid protected as a tert-butyl ester at the other.

Chemical Structure:

Physicochemical Properties

Quantitative experimental data for the physical properties of **tert-butyl hex-5-ynoate** are not widely reported in publicly available literature. The following table summarizes the available information.

Property	Value	Source
Molecular Formula	C10H16O2	INVALID-LINK
Molecular Weight	168.23 g/mol	INVALID-LINK
Appearance	Colorless to light yellow liquid	INVALID-LINK
Boiling Point	Not available	-
Density	Not available	-
Solubility	Soluble in organic solvents such as ethers, carbon tetrachloride, and benzene.[1] Immiscible with water.[1]	General alkyne properties[1]
CAS Number	73448-14-3	INVALID-LINK

Spectroscopic Data

Detailed experimental spectroscopic data for **tert-butyl hex-5-ynoate** is not readily available in the searched databases. However, based on the chemical structure, the expected spectral characteristics are outlined below.

1.2.1. 1H NMR Spectroscopy (Predicted)

~2.0 ppm (t, 1H): Terminal alkyne proton (-C≡C-H).



- ~1.45 ppm (s, 9H): Protons of the tert-butyl group (-C(CH₃)₃).
- ~2.2-2.4 ppm (m, 4H): Methylene protons adjacent to the alkyne and the carbonyl group (-C≡C-CH₂- and -CH₂-C=O).
- ~1.8 ppm (m, 2H): Central methylene protons (-CH₂-CH₂-CH₂-).

1.2.2. 13C NMR Spectroscopy (Predicted)

- ~172 ppm: Carbonyl carbon of the ester (C=O).
- ~84 ppm: Quaternary carbon of the alkyne (-C≡C-H).
- ~80 ppm: Quaternary carbon of the tert-butyl ester (-O-C(CH₃)₃).
- ~69 ppm: Terminal carbon of the alkyne (-C≡C-H).
- ~30-40 ppm: Methylene carbons of the aliphatic chain.
- ~28 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

1.2.3. Infrared (IR) Spectroscopy (Predicted)

- ~3300 cm-1 (sharp, strong): C-H stretch of the terminal alkyne.
- ~2120 cm-1 (weak): C≡C stretch of the terminal alkyne.
- ~1730 cm-1 (strong): C=O stretch of the ester.
- ~2850-2950 cm-1: C-H stretches of the aliphatic and tert-butyl groups.

1.2.4. Mass Spectrometry (Predicted Fragmentation)

In mass spectrometry, **tert-butyl hex-5-ynoate** would be expected to show a molecular ion peak. Common fragmentation patterns would likely involve the loss of the tert-butyl group (as a cation or radical) and cleavage of the aliphatic chain.

Experimental Protocols



Synthesis of tert-Butyl Hex-5-ynoate

A detailed, peer-reviewed experimental protocol for the synthesis of **tert-butyl hex-5-ynoate** is not readily available. However, a plausible synthetic route involves the esterification of 5-hexynoic acid with a tert-butylating agent. One common method for the synthesis of tert-butyl esters from carboxylic acids is the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

General Protocol for tert-Butylation of a Carboxylic Acid:

- Reaction Setup: Dissolve the carboxylic acid (1 equivalent) in an anhydrous, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Reagents: Add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 equivalents) to the solution. Then, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) portion-wise.
- Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the
 reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS) to observe the consumption of the starting carboxylic acid.
- Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl ester.

Application in PROTAC Synthesis: A Workflow Example

tert-Butyl hex-5-ynoate is frequently employed as a linker in the synthesis of PROTACs. The terminal alkyne allows for its conjugation to an azide-functionalized molecule via a coppercatalyzed azide-alkyne cycloaddition (CuAAC) click reaction. The following is a generalized workflow for the synthesis of a PROTAC using **tert-butyl hex-5-ynoate**.

Logical Workflow for PROTAC Synthesis:





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Caption: Generalized workflow for the synthesis of a PROTAC using **tert-butyl hex-5-ynoate** as a linker.

Detailed Protocol for Click Chemistry (CuAAC):

- Reaction Setup: Dissolve the azide-functionalized molecule (1 equivalent) and tert-butyl
 hex-5-ynoate (1-1.2 equivalents) in a suitable solvent system, such as a mixture of t-butanol
 and water.
- Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst. This is often done in situ by mixing copper(II) sulfate (CuSO₄) (e.g., 0.1 equivalents) with a reducing agent like sodium ascorbate (e.g., 0.2 equivalents). A ligand such as tris(benzyltriazolylmethyl)amine (TBTA) can be added to stabilize the Cu(I) catalyst.
- Reaction: Add the catalyst solution to the solution of the azide and alkyne. Stir the reaction at room temperature.
- Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the
 reaction mixture is typically diluted with water and extracted with an organic solvent. The
 organic layer is then washed, dried, and concentrated.



• Purification: The resulting triazole-linked product is purified by column chromatography.

Reactivity and Applications in Drug Development

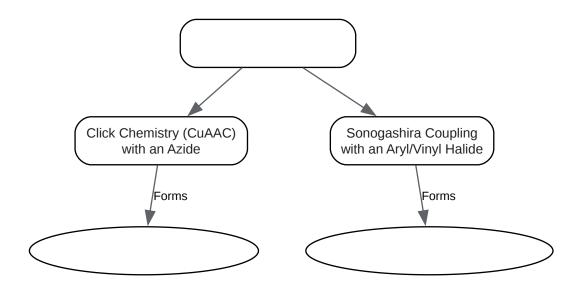
The synthetic utility of **tert-butyl hex-5-ynoate** stems from the distinct reactivity of its two functional groups.

Reactions of the Terminal Alkyne

The terminal alkyne is the key to the molecule's utility as a linker. It readily participates in:

- Click Chemistry (CuAAC): This highly efficient and specific reaction with azides forms a stable 1,2,3-triazole linkage. This is a cornerstone of its use in constructing PROTACs and other complex bioconjugates.
- Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl
 halides allows for the formation of a carbon-carbon bond, providing another powerful method
 for linker attachment.

Logical Relationship of Alkyne Reactions:



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Caption: Key reactions of the terminal alkyne in **tert-butyl hex-5-ynoate**.

Role of the tert-Butyl Ester



The tert-butyl ester serves as a protecting group for the carboxylic acid. Its key features are:

- Stability: It is stable to a wide range of reaction conditions, including those used for click chemistry and Sonogashira coupling.
- Selective Deprotection: It can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to reveal the free carboxylic acid, which can then be used for further functionalization, such as amide bond formation.

Application in PROTACs

The primary application of **tert-butyl hex-5-ynoate** in drug development is as a linker for PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in the efficacy of a PROTAC by controlling the distance and relative orientation of the two ligands, which is crucial for the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase). The defined length and synthetic accessibility of **tert-butyl hex-5-ynoate** make it an attractive component for building PROTAC libraries with varying linker lengths to optimize degradation activity. For instance, it has been used in the synthesis of a PROTAC cGAS degrader.[2]

Conclusion

tert-Butyl hex-5-ynoate is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its orthogonal functional groups—a terminal alkyne and a protected carboxylic acid—provide a powerful platform for the construction of complex molecules, most notably as a linker in the rapidly advancing field of PROTAC-based targeted protein degradation. While detailed physicochemical and spectroscopic data are not widely available, its reactivity profile is well-understood and continues to be exploited in the development of novel therapeutics. Further research and publication of its fundamental properties would be beneficial to the scientific community.

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